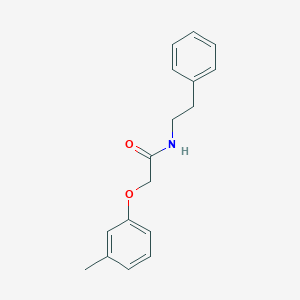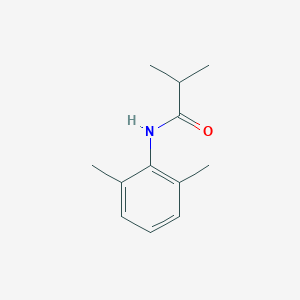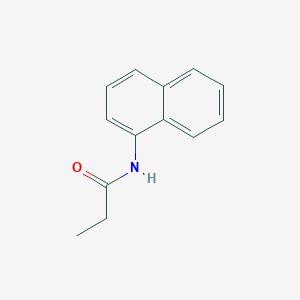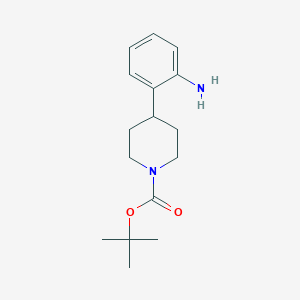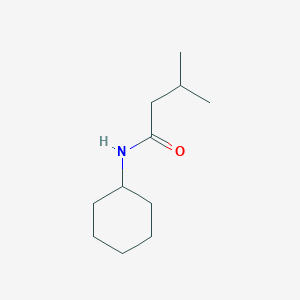
N-cyclohexyl-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-methylbutanamide is a chemical compound that has gained attention in scientific research for its potential application in various fields. This compound is also known as CX-5461 and belongs to the class of G-quadruplex stabilizers. It has been found to have a significant impact on cancer cells and has the potential to be used in cancer treatment.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-3-methylbutanamide involves the stabilization of G-quadruplex structures. G-quadruplex structures are four-stranded DNA structures that are found in the telomeres of chromosomes. These structures play a crucial role in the maintenance of chromosome stability. N-cyclohexyl-3-methylbutanamide stabilizes these structures, which leads to the inhibition of RNA polymerase I transcription and the disruption of ribosome biogenesis.
Biochemische Und Physiologische Effekte
N-cyclohexyl-3-methylbutanamide has been found to have a significant impact on cancer cells. It has been shown to selectively target cancer cells that have a high level of ribosomal DNA transcription. This compound has been found to inhibit the RNA polymerase I transcription process, which is essential for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which ultimately results in the death of cancer cells. N-cyclohexyl-3-methylbutanamide has also been found to have a low toxicity profile, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-cyclohexyl-3-methylbutanamide in lab experiments include its selectivity towards cancer cells and its low toxicity profile. This compound has also been found to have a high affinity for G-quadruplex structures, making it a potent inhibitor of RNA polymerase I transcription.
The limitations of using N-cyclohexyl-3-methylbutanamide in lab experiments include its limited solubility in water and its high cost. These limitations make it challenging to conduct large-scale experiments using this compound.
Zukünftige Richtungen
The potential applications of N-cyclohexyl-3-methylbutanamide in cancer treatment are still being explored. Future research could focus on identifying the specific types of cancer cells that are most susceptible to this compound. Additionally, research could focus on developing more efficient synthesis methods to reduce the cost of producing this compound. Finally, research could also focus on exploring the potential use of N-cyclohexyl-3-methylbutanamide in combination with other cancer treatments to enhance its effectiveness.
Conclusion
In conclusion, N-cyclohexyl-3-methylbutanamide is a promising compound that has shown potential for cancer treatment. Its mechanism of action involves the stabilization of G-quadruplex structures, leading to the inhibition of RNA polymerase I transcription and the disruption of ribosome biogenesis. N-cyclohexyl-3-methylbutanamide has a low toxicity profile and is selectively toxic to cancer cells, making it a promising candidate for cancer treatment. Future research could focus on identifying the specific types of cancer cells that are most susceptible to this compound and developing more efficient synthesis methods to reduce the cost of producing this compound.
Synthesemethoden
The synthesis of N-cyclohexyl-3-methylbutanamide involves a series of steps. The first step is the synthesis of the intermediate compound 3-methyl-1-butanol. This is achieved by reacting 3-methyl-1-butene with hydrogen gas in the presence of a catalyst. The resulting compound is then reacted with cyclohexylamine to form N-cyclohexyl-3-methylbutanamine. Finally, the amine group is converted to an amide group through the reaction with acetic anhydride, resulting in the formation of N-cyclohexyl-3-methylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-methylbutanamide has shown promising results in scientific research for its potential application in cancer treatment. It has been found to selectively target cancer cells that have a high level of ribosomal DNA transcription. This compound has been shown to inhibit the RNA polymerase I transcription process, which is essential for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which ultimately results in the death of cancer cells.
Eigenschaften
CAS-Nummer |
1132-41-8 |
|---|---|
Produktname |
N-cyclohexyl-3-methylbutanamide |
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
N-cyclohexyl-3-methylbutanamide |
InChI |
InChI=1S/C11H21NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
KDOWYZAXEZQVBH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1CCCCC1 |
Kanonische SMILES |
CC(C)CC(=O)NC1CCCCC1 |
Andere CAS-Nummern |
1132-41-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



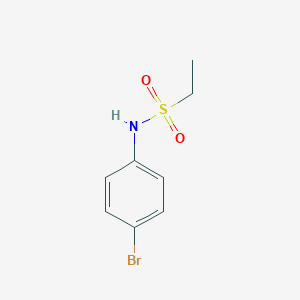
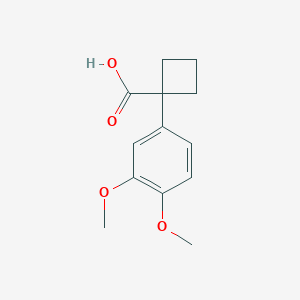
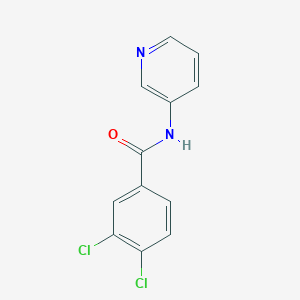
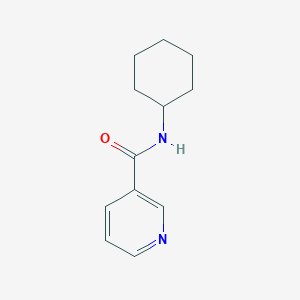

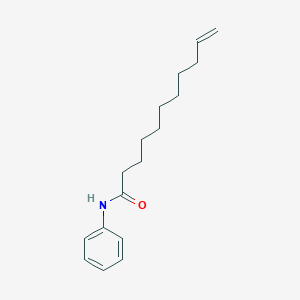
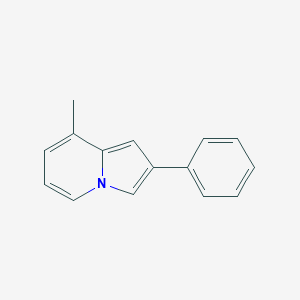
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
